molecular formula C15H13N3O4S B12935354 Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- CAS No. 53298-17-2

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-

Cat. No.: B12935354
CAS No.: 53298-17-2
M. Wt: 331.3 g/mol
InChI Key: NOAFJTXPFHSPFT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound features an imidazolidinyl group with two oxo groups and a phenyl substituent, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

The synthesis of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

53298-17-2

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

4-(2,5-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17(15(18)20)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21,22)

InChI Key

NOAFJTXPFHSPFT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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